Product packaging for Biochanin A-7-methyl ether(Cat. No.:)

Biochanin A-7-methyl ether

Cat. No.: B12335290
M. Wt: 304.34 g/mol
InChI Key: YBEAKTTUFWXZDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biochanin A-7-methyl ether , is a derivative of the natural isoflavone Biochanin A. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. In research settings, this compound serves as a valuable tool for investigating various biological pathways. Studies on related isoflavones have shown potential in neuroprotection, where they may help mitigate glutamate-induced neurotoxicity, a factor in ischemic stroke, by inducing the expression and activity of the enzyme glutamate oxaloacetate transaminase . Furthermore, its structural similarity to bioactive molecules makes it a compound of interest in oncology research, particularly for studying effects on cell proliferation and apoptosis in various cancer cell lines, including those for prostate and pancreatic cancers . Like other isoflavonoids, it is also used to explore antioxidant mechanisms and their role in modulating oxidative stress . Researchers utilize this high-purity compound to probe these and other complex physiological processes in controlled in vitro models.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O5 B12335290 Biochanin A-7-methyl ether

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

5-hydroxy-7-methoxy-3-(4-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C17H20O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-12(21-2)7-14(18)16(15)17(13)19/h3-6,9,12,14-16,18H,7-8H2,1-2H3

InChI Key

YBEAKTTUFWXZDU-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C2C(C1)OC=C(C2=O)C3=CC=C(C=C3)OC)O

Origin of Product

United States

Natural Occurrence and Sources

Identification in Plant Species

Scientific investigations have successfully identified Biochanin A-7-methyl ether in a diverse array of plant species. It is recognized by its synonym, prunetin. One of the earliest identifications of this compound was in the bark of the Oregon cherry (Prunus emarginata) in 1910. nih.govdntb.gov.ua Subsequent research has expanded the list of its known botanical sources.

The compound has been isolated from the leaves of Dalbergia hainanensis, a species of legume. nih.gov Furthermore, it has been reported in other plants such as Iris milesii and Ficus nervosa. nih.gov The presence of this compound and its glycosides (compounds where it is attached to a sugar molecule) has also been noted in the leaves of pea (Pisum sativum), where it can act as an attractant for certain microorganisms in the soil. nih.gov

Prevalence in Legumes and Other Botanical Extracts

This compound is particularly prevalent in plants belonging to the legume family, Fabaceae. Among these, red clover (Trifolium pratense) is a significant source. nih.gov Studies have quantified the concentration of isoflavones in different parts of the red clover plant, revealing varying levels of this compound (prunetin). While it is considered a minor isoflavone (B191592) in red clover compared to biochanin A and formononetin (B1673546), its presence is consistent. researchgate.net For instance, one analysis of a standardized red clover extract found that a fraction highly enriched in biochanin A still contained a small percentage of prunetin (0.33% w/w). mdpi.com

Chickpeas (Cicer arietinum) are another important legume source of this isoflavone. Research has shown that the isoflavone content in chickpeas can be significantly influenced by germination. While biochanin A is a major isoflavone in chickpeas, the profile of these compounds, including this compound, changes during sprouting. cumhuriyet.edu.trresearchgate.netnih.gov

Below are tables detailing the concentration of this compound (Prunetin) in different parts of Trifolium pratense and in Cicer arietinum sprouts.

Table 1: Concentration of this compound (Prunetin) in Trifolium pratense

Plant PartConcentration (mg/g dry weight)
LeavesData not consistently reported, but present
FlowersData not consistently reported, but present
StemsData not consistently reported, but present
RootsData not consistently reported, but present

Table 2: Isoflavone Content in Cicer arietinum (Chickpea) Sprouts

IsoflavoneConcentration in Untreated Seeds (µg/g)Concentration in Sprouts (Day 8, Light Germination) (µg/g)
Biochanin APresent, not quantifiedSignificantly increased
FormononetinPresent, not quantifiedSignificantly increased
This compound (Prunetin) Data not available Present, but specific concentration not detailed
Genistein (B1671435)Present, not quantifiedDecreased

Note: Germination significantly alters the isoflavone profile of chickpeas, generally increasing the content of biochanin A and formononetin. While prunetin is known to be present, specific quantitative data for comparison is limited in the available literature.

Distribution in Biological Systems

Once ingested through dietary sources, this compound undergoes processes of absorption and distribution within biological systems. Preclinical models suggest that this isoflavone exhibits high intestinal absorption, with one study noting a rate of 95.5%. However, its systemic bioavailability may be challenged by its limited aqueous solubility and poor permeability across the blood-brain barrier. nih.gov

Pharmacokinetic studies on the closely related isoflavone, biochanin A, in rats have shown that it has a high clearance rate and a large apparent volume of distribution, which suggests it is distributed into tissues. However, its oral bioavailability was found to be poor, at less than 4%. frontiersin.org While these findings are for a related compound, they may provide some insight into the potential behavior of this compound in a biological system. Detailed studies on the specific tissue distribution and accumulation of this compound are limited in the current scientific literature.

Biosynthesis and Biogenetic Pathways

General Isoflavone (B191592) Biosynthesis from Flavanone (B1672756) Precursors

The journey to isoflavones begins with the core phenylpropanoid pathway, which provides the initial building blocks. The synthesis of the basic isoflavone skeleton from flavanone precursors involves a series of key enzymatic steps.

The process starts with p-coumaroyl-CoA, a product of the core phenylpropanoid pathway. encyclopedia.pub Chalcone (B49325) synthase (CHS) is the first committed enzyme in the flavonoid branch, catalyzing the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. encyclopedia.pub In most legumes, CHS acts in concert with chalcone reductase (CHR) to form isoliquiritigenin. encyclopedia.pub This chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone liquiritigenin (B1674857) (4′,7-dihydroxyflavanone). frontiersin.orgencyclopedia.pub Alternatively, if CHR is not involved, the flavanone naringenin (B18129) is formed. frontiersin.org

These flavanones represent a critical branch point in flavonoid biosynthesis. nih.gov The entry into the isoflavonoid-specific pathway is catalyzed by isoflavone synthase (IFS), a key cytochrome P450 enzyme. frontiersin.orgnih.govresearchgate.net IFS mediates a 2,3-aryl migration of the B-ring on the flavanone substrate, converting liquiritigenin into 2,7,4′-trihydroxyisoflavanone or naringenin into 2-hydroxy-2,3-dihydrogenistein. nih.gov This reaction is the defining step of isoflavone biosynthesis. researchgate.net The final step in creating the core isoflavone structure is a dehydration reaction catalyzed by 2-hydroxyisoflavanone (B8725905) dehydratase (HID), which removes the hydroxyl group at the 2-position to yield daidzein (B1669772) and genistein (B1671435), respectively. frontiersin.orgnih.gov These two compounds serve as the foundational scaffolds for a vast array of more complex isoflavones. encyclopedia.pub

Table 1: Key Enzymes in General Isoflavone Biosynthesis

Enzyme Abbreviation Function
Chalcone Synthase CHS First committed enzyme of the flavonoid pathway; condenses p-coumaroyl-CoA and malonyl-CoA. encyclopedia.pub
Chalcone Reductase CHR Legume-specific enzyme that acts with CHS to produce trihydroxychalcone. encyclopedia.pub
Chalcone Isomerase CHI Catalyzes the cyclization of chalcones into flavanones. frontiersin.org
Isoflavone Synthase IFS Key enzyme of the isoflavonoid (B1168493) pathway; catalyzes aryl migration to form 2-hydroxyisoflavanones. nih.govresearchgate.net
2-Hydroxyisoflavanone Dehydratase HID Catalyzes the dehydration of 2-hydroxyisoflavanones to form the isoflavone core structure. frontiersin.org

Enzymatic Methylation Mechanisms in Isoflavonoid Production

Once the basic isoflavone skeletons like genistein and daidzein are formed, they undergo various modification reactions, with O-methylation being one of the most significant. encyclopedia.pub This process is catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from the donor S-adenosyl-L-methionine (SAM) to a hydroxyl group on the isoflavone acceptor molecule. nih.gov These modifications are crucial for the chemical diversity and complexity of isoflavonoids found in nature. frontiersin.org

The biosynthesis of Biochanin A-7-methyl ether involves two successive methylation steps starting from the genistein scaffold.

Formation of Biochanin A: The first methylation occurs at the 4'-hydroxyl group of genistein (4',5,7-trihydroxyisoflavone). This reaction is catalyzed by an isoflavone 4'-O-methyltransferase (I4'OMT), yielding Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone). nih.govqmul.ac.ukwikipedia.org In some species, this methylation can occur at the isoflavanone (B1217009) stage, where 2,7,4'-trihydroxyisoflavanone (B1247573) is methylated by a specific OMT (HI4'OMT) before dehydration to the isoflavone. nih.govfrontiersin.org

Formation of this compound: The second methylation occurs at the 7-hydroxyl group of Biochanin A. An isoflavone 7-O-methyltransferase (IOMT) catalyzes the transfer of a methyl group to this position, resulting in the final product, this compound (4',7-dimethoxy-5-hydroxyisoflavone). qmul.ac.ukbiosynth.com

Table 2: Enzymatic Methylation Steps Leading to this compound

Substrate Enzyme Product
Genistein Isoflavone 4'-O-methyltransferase (I4'OMT) Biochanin A nih.govqmul.ac.uk
Biochanin A Isoflavone 7-O-methyltransferase (IOMT) This compound qmul.ac.uk

Methyltransferase Activity in Plant Metabolism

Methyltransferase enzymes play a pivotal role in the metabolism of plants, particularly in the biosynthesis of secondary metabolites like flavonoids, phenylpropanoids, and alkaloids. nih.govmaxapress.com The O-methylation of isoflavonoids is a key decorative step that significantly contributes to their structural diversification. frontiersin.org

This enzymatic modification alters the physicochemical properties of the compounds. frontiersin.org For instance, O-methylation typically increases the hydrophobicity of flavonoids, which can enhance their stability, membrane transport capacity, and ultimately their bioavailability. maxapress.com These changes can profoundly affect the biological function of the molecule.

Furthermore, methylation is an important mechanism in plant defense strategies. Many methylated isoflavonoids function as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. nih.gov For example, the methylation of the isoflavonoid-derived compound 6a-hydroxymaackiain (B600481) to produce the potent antimicrobial pisatin (B192138) is an essential step in the phytoalexin response of pea plants. nih.govresearchgate.net The ability of OMTs to modify a range of substrates allows plants to rapidly generate novel compounds to respond to environmental and ecological pressures. researchgate.net

Table 3: General Functions of Methyltransferase Activity in Plant Metabolism

Function Description
Structural Diversification Generates a wide array of natural products from a limited number of core skeletons. frontiersin.org
Modification of Properties Alters physicochemical characteristics such as hydrophobicity, stability, and solubility. maxapress.com
Enhanced Bioavailability Increased lipid affinity can improve membrane transport and absorption. maxapress.com
Plant Defense Involved in the biosynthesis of phytoalexins and other defense-related compounds. nih.govresearchgate.net

Isolation and Purification Methodologies for Methylated Isoflavones

Conventional Extraction Techniques from Plant Materials

Traditional methods for extracting isoflavones from plant matrices have been widely used and are characterized by their relative simplicity and accessibility. These techniques primarily involve the use of organic solvents to solubilize the target compounds from the dried and powdered plant material.

Commonly employed conventional extraction methods include:

Maceration: This process involves soaking the plant material in a solvent at room temperature for an extended period, typically with intermittent agitation. The choice of solvent is critical and is often a polar solvent like ethanol or methanol, or a mixture of alcohol and water, to effectively extract the isoflavones.

Percolation: In this method, the solvent is allowed to slowly pass through the powdered plant material packed in a column. This continuous flow of fresh solvent enhances the extraction efficiency compared to maceration.

Soxhlet Extraction: This technique utilizes a specialized apparatus to continuously extract the compound by repeatedly washing the plant material with a heated solvent. While efficient, the prolonged exposure to heat can potentially degrade thermolabile compounds.

The selection of the plant source is the initial and most critical step. Biochanin A-7-methyl ether is a naturally occurring isoflavone (B191592) found in plants belonging to the Fabaceae family. For instance, research on Dalbergia species has led to the isolation of various isoflavones. In a typical procedure, the air-dried and powdered leaves of a plant like Dalbergia sissoo are subjected to extraction with a hydro-methanolic solvent using a cold percolation technique. This initial crude extract then undergoes further purification steps.

The efficiency of these conventional methods is influenced by several factors, including the particle size of the plant material, the solvent-to-solid ratio, the extraction temperature, and the duration of the extraction process.

Chromatographic Separation Approaches

Following the initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are indispensable for the separation and purification of the desired methylated isoflavone from this mixture. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation, identification, and quantification of isoflavones. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common mode for isoflavone analysis.

The mobile phase typically consists of a mixture of water (often acidified with acetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of a wide range of isoflavones with varying polarities.

For the analysis of Biochanin A, a validated HPLC-UV method has been developed using a mobile phase composed of 1% acetic acid in water and acetonitrile. While specific HPLC parameters for this compound are not extensively documented in publicly available literature, the methodologies used for similar isoflavones provide a strong foundation for its analysis. The retention time of a compound in HPLC is a key parameter for its identification, and this is influenced by its chemical structure. For instance, the methylation of hydroxyl groups in the A ring of an isoflavone can reduce its polarity, leading to an increased retention time in reversed-phase HPLC.

Table 1: Illustrative HPLC Parameters for Isoflavone Analysis

ParameterValue
Column C18 reversed-phase
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Elution Gradient
Detection UV-Vis Detector

This table presents a general set of parameters often used for isoflavone analysis and may require optimization for the specific analysis of this compound.

Column chromatography is a fundamental purification technique used for the large-scale separation of compounds from a mixture. The crude extract is loaded onto a column packed with a solid adsorbent, known as the stationary phase, such as silica gel or alumina.

A solvent or a mixture of solvents, the mobile phase, is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration allows for the separation of the compounds into different fractions, which are collected sequentially.

For the purification of isoflavones from plant extracts, silica gel column chromatography is frequently employed. The elution is typically started with a nonpolar solvent (e.g., n-hexane) and the polarity of the mobile phase is gradually increased by adding a more polar solvent (e.g., ethyl acetate or methanol). This gradient elution allows for the separation of compounds with a wide range of polarities. The fractions are often monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

Counter-current chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid support, thereby eliminating issues such as irreversible adsorption of the sample onto the stationary phase. In CCC, the separation is achieved by partitioning the components of a mixture between two immiscible liquid phases.

High-speed counter-current chromatography (HSCCC) is a sophisticated form of CCC that has been successfully applied to the separation and purification of various natural products, including isoflavones. The selection of a suitable two-phase solvent system is crucial for a successful separation in HSCCC. The partition coefficient (K) of the target compounds in the chosen solvent system determines their retention and separation. For isoflavones, solvent systems composed of n-hexane, ethyl acetate, methanol, and water in various proportions are often utilized.

Advanced Extraction and Purification Technologies

To overcome some of the limitations of conventional extraction methods, such as long extraction times and the use of large volumes of organic solvents, several advanced extraction techniques have been developed.

Microwave-Assisted Extraction (MAE) is a modern and efficient technique that utilizes microwave energy to heat the solvent and the plant matrix, thereby accelerating the extraction process. The microwave radiation causes rapid and localized heating, leading to the disruption of plant cells and enhanced mass transfer of the target compounds into the solvent.

Key advantages of MAE include significantly reduced extraction times, lower solvent consumption, and often higher extraction yields compared to conventional methods. The efficiency of MAE is influenced by factors such as the microwave power, extraction time, temperature, and the properties of the solvent and the sample matrix.

Table 2: Comparison of Extraction Methods for Isoflavones

MethodPrincipleAdvantagesDisadvantages
Maceration Soaking in solvent at room temperatureSimple, requires minimal equipmentTime-consuming, may result in incomplete extraction
Soxhlet Extraction Continuous extraction with heated solventEfficient for exhaustive extractionCan degrade heat-sensitive compounds
Microwave-Assisted Extraction (MAE) Use of microwave energy for rapid heatingFast, reduced solvent consumption, higher yieldsRequires specialized equipment

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) is a modern and efficient technique for isolating bioactive compounds, including isoflavones, from plant materials. researchgate.net This method utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent, leading to the disruption of plant cell walls. scielo.br This process enhances solvent penetration into the plant matrix and facilitates the release of intracellular compounds, thereby increasing mass transfer rates. scielo.br Consequently, UAE can significantly reduce extraction time and solvent consumption compared to conventional methods like maceration or Soxhlet extraction. researchgate.netscielo.br

The effectiveness of UAE is influenced by several key parameters that must be optimized to maximize the extraction yield of methylated isoflavones. These include the choice of solvent, solid-to-liquid ratio, extraction time, temperature, and ultrasonic power. For instance, in the extraction of isoflavones from red clover (a source of biochanin A), an ethanol-water mixture has been shown to be effective. nih.gov Research on red clover isoflavones indicated that the total extraction yield was highest with a water bath time of 2 hours and an ultrasonic time of 10 minutes. nih.gov Interestingly, the yield of these isoflavones was found to decrease as the temperature rose from 20 to 80°C, suggesting potential thermal degradation of the compounds. nih.gov

The optimization of these parameters is critical for achieving high efficiency. For example, while increased ultrasonic power can enhance extraction, excessive power may lead to the degradation of the target compounds through the generation of free radicals. nih.gov Therefore, a careful balance of all variables is necessary to ensure the integrity and high recovery of the desired isoflavone.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Isoflavones from Red Clover This table presents optimized conditions from a study on red clover, a known source of isoflavones like biochanin A, which can serve as a reference for extracting methylated isoflavones.

ParameterOptimized Value
Solvent 86% Ethanol in water
Solid-to-Liquid Ratio 1:29 g/mL
Ultrasonic Time 10 minutes
Water Bath Time 2 hours
Particle Size ~0.425 mm (40 mesh)

Data derived from a study on optimizing UAE for red clover isoflavones. nih.gov

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is recognized as a green and highly selective alternative for isolating natural products. nih.govmdpi.com This technique employs a supercritical fluid—most commonly carbon dioxide (CO2)—as the extraction solvent. mdpi.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid and a gas. Supercritical CO2 is particularly advantageous due to its non-toxicity, non-flammability, cost-effectiveness, and moderate critical parameters. mdpi.com

The solvating power of a supercritical fluid can be precisely manipulated by adjusting the system's pressure and temperature. nih.govresearchgate.net This "tunable" solvent property allows for the selective extraction of specific compounds or classes of compounds. For O-methylated isoflavones, which are moderately polar, the polarity of supercritical CO2 can be increased by adding a small amount of a polar co-solvent, such as methanol or ethanol. researchgate.net This modification enhances the fluid's ability to dissolve and extract the target molecules from the plant matrix. researchgate.net

SFE offers significant advantages, including shorter extraction times and the production of solvent-free extracts, as the CO2 can be easily removed by depressurization, reverting it to a gas. mdpi.com The optimization of SFE parameters is crucial for maximizing yield. For instance, a study on extracting lignans, another class of phytochemicals, using SFE found optimal conditions at 15 MPa pressure, 50°C, with supercritical CO2 modified with 1% methanol. researchgate.net Such findings provide a valuable starting point for developing protocols for methylated isoflavones. The ability to fractionate extracts by sequentially altering extraction conditions is another key benefit of SFE, allowing for the separation of different classes of compounds in a single process. researchgate.net

Table 2: General Parameters for Supercritical Fluid Extraction of Plant Bioactive Compounds This table provides a general overview of typical conditions used in SFE for natural products, which can be adapted for methylated isoflavones.

ParameterTypical Range/ValuePurpose
Supercritical Fluid Carbon Dioxide (CO2)Primary solvent; non-toxic, readily available.
Pressure 15 - 30 MPaInfluences solvent density and solvating power.
Temperature 40 - 60 °CAffects solvent density and vapor pressure of solutes.
Co-solvent Methanol or Ethanol (1-10%)Increases the polarity of CO2 to enhance extraction of moderately polar compounds.

Data synthesized from general principles of SFE for natural products. mdpi.comresearchgate.net

Considerations for Purity and Yield in O-Methylated Isoflavone Isolation

Achieving high purity and yield is a primary objective in the isolation of O-methylated isoflavones for research or commercial purposes. The initial choice of extraction method, whether UAE or SFE, significantly impacts the composition of the crude extract. google.com While these advanced methods can offer greater selectivity than traditional techniques, the resulting extract is still a complex mixture containing the target isoflavone alongside other co-extracted materials like lipids, sugars, and other flavonoids. google.com

Therefore, subsequent purification steps are essential. A common strategy involves chromatographic techniques. researchgate.netresearchgate.net After obtaining a crude extract, it may be loaded onto a reverse-phase matrix column. google.com By eluting the column with a step gradient of solvents, such as methanol-water mixtures of increasing polarity, different fractions can be collected. researchgate.net Fractions containing the desired O-methylated isoflavone are identified, typically using High-Performance Liquid Chromatography (HPLC), and then combined. google.comresearchgate.net

Metabolism and Biotransformation Studies

Mammalian Metabolic Pathways

The metabolism of Biochanin A-7-methyl ether in mammals is expected to proceed through a series of enzymatic reactions primarily occurring in the liver and intestines. These pathways aim to increase the polarity of the compound, thereby facilitating its excretion from the body. nih.gov

Phase I reactions introduce or expose functional groups on the substrate molecule. nih.gov For this compound, the key Phase I transformations are O-demethylation and hydroxylation, catalyzed mainly by cytochrome P450 (CYP) enzymes located in the liver microsomes. nih.govnih.gov

O-demethylation is a crucial metabolic step for methoxylated isoflavones. Studies on the closely related compound, biochanin A, which has a methoxy (B1213986) group at the 4'-position, have shown that it is efficiently demethylated to form the more potent phytoestrogen, genistein (B1671435). nih.gov This conversion is catalyzed by several human cytochrome P450 isoforms, including CYP1A2, CYP2E1, 2C91, 2C19, and 2D61. nih.gov In addition to hepatic metabolism, O-demethylation is also carried out by anaerobic bacteria in the human intestinal tract, such as Eubacterium limosum. oup.comnih.gov

Given that this compound possesses two methoxy groups (at the C7 and C4' positions), it is highly probable that it undergoes sequential O-demethylation. The potential demethylation products would include biochanin A (demethylation at C7) and 7-O-methylgenistein (demethylation at C4'). Further demethylation of these intermediates would ultimately yield genistein. The enzymes responsible for these processes are likely the same CYP isoforms that metabolize biochanin A. nih.govfrontiersin.org

Table 1: Potential O-Demethylation Metabolites of this compound

Substrate Metabolic Process Potential Metabolite
This compound O-Demethylation at C4' 7-O-methylgenistein
This compound O-Demethylation at C7 Biochanin A
7-O-methylgenistein O-Demethylation at C7 Genistein

Hydroxylation is another significant Phase I metabolic pathway for isoflavones, involving the introduction of a hydroxyl (-OH) group onto the aromatic rings. Research on biochanin A and formononetin (B1673546) using human liver microsomes has revealed the formation of various hydroxylated metabolites in addition to demethylated products. nih.gov For instance, in vivo studies in rats have identified hydroxylated metabolites of biochanin A, such as 3'-, 6-, or 8-hydroxy biochanin A. researchgate.net

It is therefore anticipated that this compound is also a substrate for hydroxylation reactions. The hydroxylation could occur at several positions on the isoflavone (B191592) skeleton, leading to a variety of hydroxylated derivatives. This process, like O-demethylation, is primarily mediated by cytochrome P450 enzymes. nih.gov

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules. drughunter.comreactome.org These reactions significantly increase the water solubility of the compounds, facilitating their elimination via urine and bile. nih.gov The primary Phase II reactions for isoflavones are glucuronidation and sulfation. nih.gov

Glucuronidation is a major Phase II pathway for the detoxification and excretion of isoflavones. wikipedia.org In this reaction, a glucuronic acid moiety is attached to a hydroxyl group of the substrate, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov Studies on biochanin A in rats have demonstrated the presence of significant levels of its glucuronide conjugates in plasma and bile. nih.gov

Following the pattern of related isoflavones, this compound and its demethylated and hydroxylated metabolites are expected to undergo extensive glucuronidation. The hydroxyl groups present on the isoflavone structure serve as the primary sites for this conjugation.

Table 2: Potential Glucuronide Conjugates of this compound and its Metabolites

Parent Compound/Metabolite Conjugation Process Potential Conjugate
Biochanin A Glucuronidation Biochanin A glucuronide
7-O-methylgenistein Glucuronidation 7-O-methylgenistein glucuronide
Genistein Glucuronidation Genistein glucuronide

Sulfation is another important Phase II conjugation reaction where a sulfonate group is added to a hydroxyl group, catalyzed by sulfotransferases (SULTs). This process also enhances the water solubility and excretion of xenobiotics. nih.gov The metabolism of biochanin A involves the formation of sulfate conjugates. researchgate.net Furthermore, studies on other 7-methoxylated and 7-hydroxylated flavonoids have confirmed that sulfation is a key metabolic route. nih.govnih.gov

Therefore, it is highly likely that this compound and its Phase I metabolites are substrates for sulfation. The hydroxyl groups on the isoflavone ring are the sites for the formation of sulfate conjugates.

Table 3: Potential Sulfate Conjugates of this compound and its Metabolites

Parent Compound/Metabolite Conjugation Process Potential Conjugate
Biochanin A Sulfation Biochanin A sulfate
7-O-methylgenistein Sulfation 7-O-methylgenistein sulfate
Genistein Sulfation Genistein sulfate

Phase II Conjugation Reactions

Microbial Biotransformation by Gut Microflora

The biotransformation of isoflavones, including methylated compounds like this compound, is significantly influenced by the metabolic activities of the gut microbiota. nih.gov Residing in the distal gut, this complex microbial community possesses a vast array of enzymes capable of metabolizing dietary compounds that human enzymes cannot digest. nih.gov These microbial transformations can greatly alter the bioavailability and biological activity of ingested isoflavones. researchgate.net

Intestinal bacteria play a crucial role in the metabolism of dietary isoflavones, which are often present in food as glycosides. nih.govfrontiersin.org A primary step in their metabolism is the hydrolysis of these glycosidic bonds by bacterial β-glucosidases, which releases the aglycone form of the isoflavone. researchgate.netnih.gov This deglycosylation is a critical step for absorption and subsequent metabolic conversion. nih.gov

Facultative anaerobes, obligate anaerobes, and aerobes within the gut all participate in isoflavone metabolism, though their efficiency and the specific reactions they catalyze can differ. nih.gov For instance, many facultative anaerobe strains are proficient at metabolizing isoflavone glucosides into their corresponding aglycones. nih.gov In contrast, the metabolic capabilities of obligate anaerobes can be more varied, with some strains not metabolizing these glucosides at all. nih.gov

Beyond deglycosylation, gut bacteria can perform a range of other transformations, including demethylation, reduction, and C-ring cleavage. researchgate.netnih.gov These reactions lead to a wide spectrum of metabolites, some of which may have enhanced biological activity compared to the parent compound. researchgate.net The final profile of metabolites can vary significantly from person to person, largely reflecting the unique composition of each individual's colonic microbiota. researchgate.net

Table 1: Key Bacterial Genera Involved in Isoflavone Metabolism

Bacterial GenusPrimary Metabolic RoleReference
LactobacillusConverts isoflavone glycosides into aglycones via β-glucosidase production. frontiersin.org
BacteroidesParticipates in the conversion of genistin to genistein. frontiersin.org
BifidobacteriumProduces β-glucosidase to hydrolyze isoflavone glycosides. researchgate.net
ClostridiumCapable of demethylation reactions, cleaving methyl ethers from isoflavones.
BlautiaCatalyzes demethylation, O- and C-deglycosylation, and C-ring cleavage of flavonoids. nih.gov

Demethylation is a key biotransformation step for methylated isoflavones. Specific intestinal bacteria have been identified that can cleave the O-methyl ethers of these compounds. One such bacterium is Clostridium sp. strain SY8519, which is known to produce O-desmethylangolensin (O-DMA).

Research has demonstrated that Clostridium sp. SY8519 can metabolize O-methylated isoflavones like formononetin and biochanin A. In this process, the bacterium cleaves the methyl ether group. For example, formononetin is demethylated to produce daidzein (B1669772) as an intermediate, which is then further metabolized to O-DMA. Similarly, biochanin A is metabolized to its corresponding product, 2-(4-hydroxyphenyl) propionic acid, by this strain. This indicates that the presence of specific bacteria like Clostridium sp. SY8519 in the gut can significantly alter the fate of ingested methylated phytochemicals.

Table 2: Demethylation of Isoflavones by Clostridium sp. SY8519

Substrate (Methylated Isoflavone)Intermediate/ProductMetabolic ReactionReference
FormononetinDaidzeinO-demethylation
Biochanin A2-(4-hydroxyphenyl) propionic acidO-demethylation & further metabolism

Fungal Biotransformation of Isoflavones (e.g., glycosylation)

In addition to bacteria, various fungi are capable of biotransforming isoflavones. Fungal biotransformation is a valuable method for producing modified flavonoids, such as glycosylated derivatives, which can exhibit improved aqueous solubility and bioavailability. mdpi.com Entomopathogenic filamentous fungi, in particular, have been shown to be effective biocatalysts for the glycosylation of flavonoids. mdpi.commdpi.com

The process of glycosylation involves attaching a sugar moiety to the isoflavone structure. For example, the fungus Isaria fumosorosea has been observed to transform various flavones and the isoflavone daidzein into O-methylglucosides. mdpi.com This demonstrates the capacity of fungi to not only add a glucose molecule but also to methylate it. Another fungus, Aspergillus oryzae, has been utilized for the efficient deglycosylation of isoflavones in soy germ flour, converting glycosides into their more bioactive aglycone forms, such as daidzein. nih.gov While glycosylation can enhance solubility, the biological activity of the resulting compound depends on the structure of the flavonoid core and the position and number of attached sugar groups. mdpi.com

Comparative Metabolic Profiles across Species (e.g., rats, humans)

The metabolism of xenobiotics, including isoflavones, can exhibit significant variation across different species. Comparative studies using hepatocytes or gut microbiota from different species, such as rats and humans, are essential for understanding these differences.

In general, metabolic pathways for natural compounds involve Phase I reactions (like demethylenation and hydroxylation catalyzed by cytochrome P450 enzymes) and Phase II reactions (like glucuronidation and sulfation). nih.gov A study on aschantin, a lignan with some structural similarities to isoflavones, found that it was extensively metabolized in human, dog, mouse, and rat hepatocytes, producing a range of Phase I and Phase II metabolites. nih.gov While the types of metabolites were broadly similar, the rates and specific enzymes involved could differ between species. nih.gov

Studies focusing on gut microbiota also reveal species-specific differences. For example, the metabolism of timosaponin BII by rat intestinal flora resulted in seven distinct de-glycosylated metabolites. mdpi.com This transformation was found to be unique to the gut microbiota system when compared to rat liver homogenates, highlighting the specific role of intestinal flora in metabolism. mdpi.com The composition of the gut microbiome varies between humans and rats, which can lead to different metabolic profiles for isoflavones. The ability to produce specific metabolites, such as equol from daidzein, is known to differ significantly between individuals and is dependent on the presence of specific gut bacteria, a variability that also extends across species. mdpi.com These inter-species differences in both hepatic and microbial metabolism are critical considerations when extrapolating findings from animal models to human contexts.

Molecular Mechanisms of Action and Biological Activities

Enzymatic Modulation and Inhibition

Biochanin A-7-methyl ether, scientifically known as formononetin (B1673546), is an O-methylated isoflavone (B191592) that exerts a range of biological effects through its interaction with various enzymatic systems. Its ability to modulate or inhibit key enzymes is fundamental to its mechanisms of action.

Fatty Acid Amide Hydrolase (FAAH) Inhibition and Structure-Activity Relationships

Formononetin has been identified as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, formononetin can increase the endogenous levels of anandamide, thereby potentiating its effects.

The interaction of isoflavones with FAAH is dictated by their chemical structure. Structure-activity relationship studies indicate that for a molecule to be active against FAAH, a key requirement is a free hydroxyl group at a specific position on the chromone (B188151) part of the molecule. nih.gov Formononetin's inhibitory activity against human FAAH has been quantified, demonstrating a moderate potency. nih.gov

Table 1: Formononetin Inhibition of Human Fatty Acid Amide Hydrolase (FAAH)
CompoundEnzyme TargetIC50 Value
FormononetinHuman FAAH12 µM nih.gov

Protein Tyrosine Kinase (PTK) Inhibition

Formononetin acts as an inhibitor of multiple protein kinases, including protein tyrosine kinases (PTKs), which are crucial regulators of cellular signaling pathways. nih.gov Dysregulation of PTK activity is a hallmark of many cancers, making them a key therapeutic target. medchemexpress.com

Specifically, formononetin has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a member of the receptor tyrosine kinase family. nih.govresearchgate.net Molecular modeling suggests that formononetin docks into the ATP-binding pocket of both wild-type and mutant EGFR, thereby inhibiting its kinase activity. nih.gov This suppression of EGFR signaling is a key mechanism behind formononetin's observed anti-proliferative effects. nih.gov

Aromatase (CYP19) Inhibition

Aromatase (CYP19) is a critical enzyme in the biosynthesis of estrogens. While many flavonoids are investigated for aromatase inhibition, studies on formononetin's direct inhibitory activity have shown it to be largely inactive. In an assay using human placental microsomes, formononetin exhibited less than 50% inhibition of aromatase activity, indicating it is not a potent direct inhibitor of the enzyme under these conditions. nanobioletters.com

DNA Topoisomerase II Inhibition

DNA topoisomerases are vital enzymes that manage the topology of DNA during replication and transcription. The isoflavone class of compounds, to which formononetin belongs, has been associated with mechanisms that include the inhibition of DNA topoisomerase I or II, leading to DNA cleavage and the induction of apoptosis. However, specific studies detailing the direct and potent inhibition of DNA Topoisomerase II by formononetin itself are not extensively documented in the provided research.

Influence on Other Metabolic Enzymes

Formononetin interacts with several other enzymes involved in metabolic processes, notably sulfotransferases and aldose reductase.

Sulfotransferases (SULTs): Sulfonation is a primary phase II metabolic pathway for formononetin. This reaction is catalyzed by sulfotransferase enzymes, which transfer a sulfonate group to the 7-hydroxy position of the formononetin molecule. This process increases the water solubility of the compound, facilitating its excretion. The specific isoform SULT1A3 has been identified as playing a key role in this metabolic process.

Aldose Reductase: Formononetin is recognized as a dietary flavonoid capable of inhibiting aldose reductase. This enzyme is the first and rate-limiting step in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this pathway is implicated in the development of diabetic complications. Although identified as an inhibitor, some reports note that its activity may be less pronounced compared to other flavonoids.

Receptor and Signaling Pathway Interactions

The biological activities of formononetin are mediated through its complex interactions with a variety of cellular receptors and the subsequent modulation of numerous intracellular signaling pathways.

As a phytoestrogen, one of its well-documented mechanisms is its interaction with estrogen receptors (ERs) , particularly ERα. This interaction can trigger downstream signaling cascades.

Formononetin also directly targets receptor tyrosine kinases, most notably EGFR , leading to the suppression of downstream pro-survival pathways such as PI3K/Akt and MAPK/ERK . nih.govresearchgate.net The inhibition of the EGFR-Akt signaling axis can, in turn, activate GSK3β, leading to the degradation of the anti-apoptotic protein Mcl-1. nih.gov

Furthermore, formononetin has been shown to modulate the following pathways:

STAT3 Signaling: It can inhibit the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key factor in cell proliferation and survival. researchgate.net

p38 MAPK Pathway: In some contexts, formononetin can activate the Ras/p38 MAPK pathway, which has been linked to the induction of apoptosis in human breast cancer cells.

Nrf2 Signaling: Formononetin can activate the Nrf2/antioxidant response element (ARE) signaling pathway, which plays a critical role in protecting cells against oxidative stress. nih.gov This activation has been linked to the upregulation of Sirt1. nih.gov

Angiogenesis Pathways: It inhibits pathways related to the formation of new blood vessels by targeting growth factor receptors like Fibroblast Growth Factor Receptor 2 (FGFR2).

Table 2: Summary of Formononetin's Key Signaling Pathway Interactions
Receptor/PathwayEffect of FormononetinKey Downstream Consequences
Estrogen Receptor (ER)Binding/ModulationModulation of estrogen-responsive genes
EGFR-PI3K/Akt PathwayInhibition nih.govresearchgate.netDecreased cell proliferation and survival
MAPK/ERK PathwayInhibitionSuppression of cell proliferation
STAT3 PathwayInhibition researchgate.netDownregulation of proliferative and anti-apoptotic genes
Nrf2/ARE PathwayActivation nih.govIncreased antioxidant response
FGFR2 PathwayInhibitionInhibition of angiogenesis

Estrogen Receptor (ER) Binding and Modulation (ER-β selective agonism, ER-α activity)

Information specifically detailing the estrogen receptor binding affinity, ER-β selective agonism, or ER-α activity for this compound (4',7-Dimethoxy-5-hydroxyisoflavone) is not available in the currently reviewed scientific literature. Research on related isoflavones suggests that methylation can alter receptor binding, but direct studies on this specific compound are lacking.

Aryl Hydrocarbon Receptor (AhR) Ligand Activity

This compound has been identified as a ligand for the Aryl Hydrocarbon Receptor (AhR). A dioxin response element reporter-based screen was conducted to assess the AhR activity of a range of flavonoid compounds. In this screening, 7,4'-dimethoxyisoflavone, a synonym for this compound, was found to have previously unidentified AHR agonist potential nih.gov. This finding suggests that the compound can activate the AhR signaling pathway, which is a crucial regulator of genes involved in xenobiotic metabolism and cellular responses.

Table 1: Aryl Hydrocarbon Receptor (AhR) Activity of 7,4'-dimethoxyisoflavone

Compound Activity Assay Type
7,4'-dimethoxyisoflavone Agonist Dioxin response element reporter-based screen nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) Activation

Specific studies detailing the activation or modulation of Peroxisome Proliferator-Activated Receptors (PPARs) by this compound could not be identified in the reviewed literature. While isoflavones as a class are known to interact with PPARs, data for this particular methylated derivative is not available.

Modulation of NF-κB Signaling

There is no direct evidence in the reviewed scientific literature to suggest that this compound modulates the NF-κB signaling pathway. Studies on other flavonoids have shown such activity, but specific findings for 4',7-Dimethoxy-5-hydroxyisoflavone are absent.

Mitogen-Activated Protein Kinases (MAPKs) Pathway Modulation

Direct research on the modulation of the MAPK pathway by this compound is limited. However, a study on a structurally similar compound, 7,4'-dimethoxy-3-hydroxyflavone, demonstrated inhibitory effects on the downstream signaling pathways of MAP kinases, specifically ERK and p38, in human platelets nih.gov. While this suggests a potential mechanism for related flavonoids, it is not a direct finding for this compound.

Cell Cycle Regulatory Protein Modulation (e.g., p21, p53, cyclins, CDKs, PLK-1)

There are no specific studies available in the reviewed literature that detail the modulation of cell cycle regulatory proteins such as p21, p53, cyclins, CDKs, or PLK-1 by this compound.

HER-2 Receptor Dephosphorylation

There is currently no specific scientific literature available detailing the effects of this compound on the dephosphorylation of the HER-2 receptor. Research on the parent compound, Biochanin A, has indicated that it can inhibit HER-2 receptor activation in breast cancer cells, but these findings cannot be directly attributed to its 7-methyl ether derivative without specific investigation.

Wnt/β-catenin Signaling Pathway Interactions

Detailed studies on the interaction between this compound and the Wnt/β-catenin signaling pathway are absent from the current body of scientific research. The Wnt/β-catenin pathway is a critical regulator of cellular processes, and its modulation by various flavonoids is an active area of research. nih.govnih.govfrontiersin.orgmdpi.com However, specific data elucidating the role of this compound in this pathway have not been published.

Cellular Effects

General statements from commercial suppliers suggest that this compound may influence cellular proliferation and apoptosis. biosynth.com Flavonoids as a class are known to act as cell cycle inhibitors. medchemexpress.com However, specific, peer-reviewed research findings on this compound are lacking.

Induction of Apoptosis

No direct experimental evidence is available to confirm or characterize the induction of apoptosis by this compound. A study on a structurally related but different compound, 4',7-dimethoxyflavanone, demonstrated its ability to induce apoptosis in human breast cancer MCF-7 cells. nih.gov However, due to structural differences between flavanones and isoflavones, these results cannot be extrapolated to this compound.

Inhibition of Cell Proliferation

The antiproliferative effects of this compound have not been specifically documented in scientific literature. The aforementioned study on 4',7-dimethoxyflavanone did show antiproliferative effects, with an IC50 of 115.62 μM in MCF-7 cells, but this does not directly apply to the compound . nih.gov

Cell Cycle Arrest

Specific research on the ability of this compound to induce cell cycle arrest is not available. The related compound, 4',7-dimethoxyflavanone, was shown to cause an increase in the G2/M phase cell population in MCF-7 cells. nih.gov

Modulation of Cellular Metabolism

The direct effects of this compound on cellular metabolism in human cells have not been investigated. Its role in the metabolic pathways of isoflavone biosynthesis within certain plants has been noted. nih.gov General information suggests that its structural class may influence enzymatic activities involved in metabolic pathways and oxidative stress response. biosynth.com

Effects on Oxidative Stress Markers

This compound, more commonly known as formononetin, demonstrates a significant capacity to modulate markers of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.govbahrainmedicalbulletin.com Research across various experimental models has shown that this isoflavone can bolster endogenous antioxidant defenses and mitigate oxidative damage.

In models of diabetes-associated cardiorenal damage, administration of Biochanin A led to a notable increase in the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione-mediated enzymes. biotech-asia.org Concurrently, it reduced the formation of lipid peroxidation products like malondialdehyde (MDA) and decreased nitric oxide production. biotech-asia.org Similarly, in studies of diabetic myocardial infarction, Biochanin A treatment increased levels of glutathione (B108866) (GSH), SOD, and catalase while reducing MDA levels. nih.gov This effect is partly attributed to its ability to enhance the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the antioxidant response. biotech-asia.orgnih.gov

In models of thioacetamide-induced liver cirrhosis, Biochanin A demonstrated a hepatoprotective effect by significantly increasing the activity of antioxidant enzymes such as SOD, CAT, and glutathione peroxidase (GPx), while decreasing levels of MDA in liver homogenates. nih.govmdpi.com Studies on PM2.5-induced oxidative damage also highlight the compound's strong antioxidant activity in counteracting the excessive release of ROS. rsc.org Furthermore, in models of Alzheimer's disease, formononetin has been shown to restore the level of oxidative stress in brain tissues. nih.gov

The table below summarizes the effects of this compound on various oxidative stress markers as documented in several studies.

Oxidative Stress MarkerExperimental ModelEffect of this compound
Superoxide Dismutase (SOD)Diabetic RatsIncreased Activity biotech-asia.orgresearchgate.net
Catalase (CAT)Diabetic RatsIncreased Activity biotech-asia.orgresearchgate.net
Glutathione Peroxidase (GPx)Thioacetamide-Induced Liver CirrhosisIncreased Activity nih.govmdpi.com
Glutathione (GSH)Diabetic Myocardial InfarctionIncreased Levels nih.gov
Malondialdehyde (MDA)Diabetic Rats / Liver CirrhosisDecreased Levels biotech-asia.orgnih.govnih.govresearchgate.net
Reactive Oxygen Species (ROS)PM2.5-Induced Damage / Alzheimer'sDecreased Levels rsc.orgnih.gov
Total Antioxidant Status (TAS)Diabetic RatsIncreased researchgate.net
Nrf2Diabetic Myocardial InfarctionEnhanced Expression nih.gov

Biological Activities

Anti-Inflammatory Properties

This compound (formononetin) exhibits profound anti-inflammatory potential by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators. nih.govfrontiersin.org Its mechanisms of action have been investigated in various contexts, including arthritis, neuroinflammation, and metabolic diseases. nih.gov

The compound has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). bahrainmedicalbulletin.comnih.gov This suppression is often achieved by inhibiting crucial inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. nih.govbahrainmedicalbulletin.comqascf.comqascf.com By preventing the activation of NF-κB, formononetin can down-regulate the expression of numerous inflammatory genes, including those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov

Further research has elucidated its impact on other signaling cascades like the mitogen-activated protein kinase (MAPK) and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways. frontiersin.orgqascf.comqascf.com In a model of antigen-induced arthritis, Biochanin A reduced levels of IL-1β and the chemokine CXCL1, decreased neutrophil accumulation, and accelerated the resolution of inflammation. frontiersin.org This pro-resolving action was linked to the activation of the G protein-coupled receptor 30 (GPR30). frontiersin.org In microglial cells, it has been shown to inhibit the production of inflammatory cytokines and mediators, suggesting its potential in managing neuroinflammation. nih.govdntb.gov.ua

Inflammatory Mediator/PathwayEffect of this compoundExperimental Context
NF-κB PathwayInhibition nih.govbahrainmedicalbulletin.comqascf.comqascf.comGeneral Inflammation Models
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Decreased Production bahrainmedicalbulletin.comnih.govfrontiersin.orgDiabetic Myocardial Infarction, Arthritis
COX-2 / iNOSReduced Expression nih.govnih.govNeuroinflammation, General Inflammation
MAPK PathwayInhibition frontiersin.orgqascf.comqascf.comGeneral Inflammation Models
JAK-STAT PathwayInhibition frontiersin.orgGeneral Inflammation Models
NLRP3 InflammasomeReduced Production frontiersin.orgGeneral Inflammation Models

Neuroprotective Effects

This compound has emerged as a promising neuroprotective agent, with studies demonstrating its potential to mitigate neuronal damage in various models of neurological disease. nih.govfrontiersin.org Its neuroprotective capacity is multifaceted, involving anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. nih.govresearchgate.net

In the context of Alzheimer's disease (AD), formononetin has been found to improve learning and memory by suppressing the production of β-amyloid (Aβ) and inhibiting inflammatory signaling dependent on the Receptor for Advanced Glycation End products (RAGE). nih.gov It also promotes the clearance of cerebral Aβ via the low-density lipoprotein receptor-related protein 1 (LRP1) pathway. nih.gov In cellular models of AD, Biochanin A protects against Aβ-induced neurotoxicity by preventing mitochondrial dysfunction and inhibiting the intrinsic, mitochondrial-dependent apoptosis pathway. mdpi.com It achieves this by modulating the expression of Bcl-2 family proteins, reducing cytochrome c release, and decreasing caspase activity. mdpi.com

The compound also activates critical cell survival signaling pathways, such as the PI3K/Akt pathway, while inhibiting stress-related cascades like MAPK. nih.govnih.gov It enhances the expression of the antioxidant transcription factor Nrf2, which helps protect neurons from oxidative stress-induced damage. nih.govmdpi.com By reducing oxidative stress and neuroinflammation, formononetin helps preserve the integrity of dopaminergic neurons in models of Parkinson's disease and shows potential for treating traumatic brain injury. nih.govfrontiersin.orgmdpi.com

Mechanism of ActionSpecific EffectDisease Model/Context
Anti-ApoptosisInhibition of mitochondrial-dependent pathway; Reduced caspase activity mdpi.comAlzheimer's Disease (Cell Model)
Aβ ModulationSuppressed production & promoted clearance nih.govAlzheimer's Disease (Mouse Model)
Signaling Pathway ModulationActivation of PI3K/Akt; Inhibition of MAPK & RAGE-NFκB nih.govnih.govnih.govNeurodegeneration Models
Antioxidant ResponseActivation of Nrf2 pathway nih.govmdpi.comParkinson's Disease, Traumatic Brain Injury
Anti-InflammatoryReduction of neuroinflammation & microglial activation bahrainmedicalbulletin.comnih.govGeneral Neuroinflammation

Antioxidant Activities

The antioxidant activity of this compound is a cornerstone of its therapeutic potential, contributing significantly to its protective effects in various pathological conditions. nih.govfrontiersin.orgresearchgate.net This activity is not limited to direct radical scavenging but also involves the upregulation of the body's own antioxidant defense systems. bahrainmedicalbulletin.com

Biochanin A has demonstrated a potent ability to neutralize free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. bahrainmedicalbulletin.comrsc.org In vitro studies have confirmed its excellent radical scavenging activity. researchgate.net The molecular structure of Biochanin A, particularly the presence of hydroxyl groups, is believed to contribute to this function. researchgate.net

A key mechanism underlying its antioxidant effect is the activation of the Nrf2 signaling pathway. biotech-asia.orgnih.gov Upon activation, Nrf2 translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1), SOD, and CAT. biotech-asia.orgnih.gov By enhancing these endogenous defenses, Biochanin A provides robust protection against oxidative insults in conditions such as diabetes-associated organ damage and neurodegenerative diseases. biotech-asia.orgnih.gov This dual action of scavenging existing free radicals and boosting cellular antioxidant capacity makes it a powerful antioxidant agent. bahrainmedicalbulletin.com

Antimicrobial Activities

This compound possesses a notable spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. nih.govresearchgate.net This property is attributed to its ability to interfere with essential microbial processes. nih.gov

In studies against Xanthomonas axonopodis pv. glycines, the causative agent of bacterial pustule disease in soybeans, Biochanin A exhibited strong antibacterial activity. nih.gov Its mechanism of action involved inhibiting DNA synthesis and flagella formation, altering the bacterial membrane composition, and consequently reducing bacterial motility and biofilm formation. nih.gov

Research has also demonstrated its selective antimicrobial action. One study found that Biochanin A showed significant inhibitory activity against several species of the genus Clostridium, which can be pathogenic, with Minimum Inhibitory Concentration (MIC) values ranging from 0.13 mM to 0.51 mM. researchgate.net Notably, the compound did not affect the growth of beneficial bacteria such as Lactobacillus and Bifidobacterium species, suggesting it could potentially target pathogens without disrupting beneficial gut microbiota. researchgate.net Other research indicates it has an inhibitory effect on intracellular bacteria of the genus Chlamydia. frontiersin.org Furthermore, when complexed with hydroxypropyl-β-cyclodextrin to improve solubility, Biochanin A was found to be significantly more active against the yeast Candida albicans than its pure form, though it showed no activity against the fungus Aspergillus niger. nih.gov

MicroorganismActivity/Effect
Xanthomonas axonopodis pv. glycinesInhibited DNA synthesis, flagella formation, and motility nih.gov
Clostridium spp. (e.g., C. tertium, C. clostridioforme)Significant inhibitory activity (MIC 0.13-0.51 mM) researchgate.net
Lactobacillus spp. / Bifidobacterium spp.No growth inhibition observed researchgate.net
Chlamydia spp.Potent inhibitor frontiersin.org
Candida albicansSignificantly active (as inclusion complex) nih.gov
Escherichia coli / Klebsiella pneumoniaeLess effective (as inclusion complex) compared to pure form nih.gov
Aspergillus nigerNo activity expressed nih.gov

Hepatoprotective Potential

This compound has demonstrated significant hepatoprotective potential in preclinical models of liver injury. mdpi.comnih.govnih.gov Its protective effects are attributed to a combination of its antioxidant, anti-inflammatory, and anti-fibrotic properties. nih.gov

In a rat model of acute liver toxicity induced by carbon tetrachloride (CCl4), Biochanin A provided protection against damage by normalizing serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). nih.gov The protective mechanism was linked to its ability to mitigate oxidative stress and inflammation. nih.gov

More recent studies using a thioacetamide (B46855) (TAA)-induced liver cirrhosis model further validated its hepatoprotective effects. nih.govmdpi.com Treatment with Biochanin A resulted in a significant reduction in liver injury. nih.gov It improved the liver's antioxidant capacity by increasing the activity of enzymes like SOD, CAT, and GPx, and reducing lipid peroxidation. mdpi.com Histopathological analysis showed preserved liver microanatomy in the treated groups. mdpi.com Furthermore, Biochanin A was shown to inhibit key markers of liver fibrosis, significantly lowering the expression of proliferating cell nuclear antigen (PCNA) and α-smooth muscle actin (α-SMA), which is a marker for the activation of hepatic stellate cells—the primary cell type responsible for scar tissue formation in the liver. nih.govmdpi.com

Structural Modification Research and Structure Activity Relationships Sar

Impact of Methylation on Biological Activity and Receptor Affinity

Methylation is a critical structural feature that dictates the biological activity and receptor binding affinity of isoflavones. The presence and position of methoxy (B1213986) groups on the isoflavone (B191592) scaffold can modulate properties such as estrogenicity and anti-inflammatory effects. semanticscholar.orgnih.gov Biochanin A-7-methyl ether is itself a methylated derivative of Biochanin A. nih.gov

The metabolic conversion between methylated and demethylated forms is a key aspect of isoflavone activity. For instance, Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) is a prodrug for the more potent phytoestrogen genistein (B1671435) (5,7,4'-trihydroxyisoflavone), into which it is converted in vivo. oup.comajpp.in This demethylation at the 4'-position highlights the influence of this specific methoxy group.

Structure-activity relationship studies indicate that methylation at different positions has distinct effects:

Receptor Affinity : Methylation of the hydroxyl group on the B-ring has been found to directly affect the binding ability of Biochanin A to the estrogen receptor (ER). nih.govnih.gov Flavonoids often exhibit greater selectivity for ERβ over ERα. researchgate.net The structural differences between Biochanin A and its demethylated form, genistein, are a key factor in their varying estrogenic activities and receptor binding profiles. researchgate.net

Anti-inflammatory Activity : The presence of a methoxy group at the C7 position of the A-ring in the flavone (B191248) structure has been shown to enhance anti-inflammatory activity. semanticscholar.org

General Bioactivity : The conversion of Biochanin A to genistein is catalyzed by cytochrome P450 enzymes. ajpp.in However, the biological effects of Biochanin A are not identical to those of genistein, suggesting that the parent compound or its other metabolites also possess significant in vivo effects. ajpp.in

CompoundKey Structural FeatureImpact on Bioactivity/Affinity
Biochanin A4'-Methoxy GroupActs as a prodrug for genistein; methylation affects estrogen receptor binding. nih.govajpp.in
Genistein4'-Hydroxyl GroupConsidered a more potent phytoestrogen than its methylated precursor. oup.com
7-Methoxy Flavonoids7-Methoxy GroupAssociated with enhanced anti-inflammatory activity. semanticscholar.org

Derivatization Strategies for Enhanced Bioactivity

To improve the therapeutic potential of this compound, various derivatization strategies can be employed. These modifications aim to alter physicochemical properties like solubility, stability, and membrane permeability, which in turn can enhance bioactivity. eurekaselect.com

Glycosylation, the attachment of sugar moieties, is a common modification of isoflavones that profoundly impacts their solubility, stability, and bioactivity. researchgate.neteurekaselect.com In nature, isoflavones are often found as 7-O-glucosides. nih.govfigshare.com Biochanin A, for example, occurs as Biochanin A 7-O-β-D-glucoside and its malonylated form. nih.govebi.ac.ukebi.ac.uk

The 7-hydroxyl group is the most acidic and is preferentially glycosylated in chemical synthesis. nih.gov This modification has several consequences for biological activity:

Bioavailability and Absorption : Isoflavone glycosides are the forms typically absorbed in the small intestine, where they can then bind to receptors like the estrogen receptor to exert their biological functions. nih.gov However, some research suggests that while glycosides are more easily absorbed, their corresponding aglycones (the non-sugar part) possess higher intrinsic bioactivity. researchgate.net

Antioxidant Activity : Computational studies suggest that 7-glycosylation can enhance the antioxidant potential of isoflavones. semanticscholar.orgresearchgate.net

Cytotoxic Activity : In many cases, semisynthetic isoflavone glycoconjugates have been shown to be more potent cytostatic and cytotoxic agents than the parent aglycones. researchgate.neteurekaselect.com

Synthesis of these derivatives can be achieved through various methods, including phase transfer-catalyzed synthesis using per-O-acetyl glucosyl bromide or BF3·Et2O-catalyzed glycosylation with acetamidate donors, which allows for efficient production of 7-O-glucosides. nih.govfigshare.com

Lipidation involves the attachment of fatty acids or lipid moieties to the isoflavone core. This strategy is designed to increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.

A key study demonstrated that lipidating the 7-position of the Biochanin A ring structure resulted in a compound that significantly inhibited the proliferation of MCF-7 breast cancer cells. nih.gov This finding suggests that the 7-position is a critical site for modification and that enhancing lipophilicity through acylation at this site could be a viable strategy for improving the anti-cancer activity of Biochanin A derivatives. nih.gov

Prenylation is the addition of isoprenoid groups (like prenyl or geranyl moieties) to the flavonoid skeleton. mdpi.com This modification is known to increase the lipophilicity of isoflavones, which can lead to a stronger affinity for cell membranes and enhanced biological activities. researchgate.netmdpi.com Prenylated isoflavonoids are generally more bioactive than their non-prenylated precursors. mdpi.com

The introduction of a prenyl group, for instance at the 3'-position on the B-ring, is a strategy to enhance bioactivity. Prenyltransferases are key enzymes in the biosynthesis of these compounds, and some can use isoflavones like Biochanin A as substrates. nih.gov The enhanced effects of prenylation are linked to several factors:

Increased Lipophilicity : The hydrophobic prenyl chain facilitates interaction with and permeability across biological membranes. nih.gov

Enhanced Antimicrobial Activity : Prenylation of the isoflavone skeleton is a crucial factor for antibacterial activity. nih.gov Studies have shown that di-prenylated isoflavonoids can be more active than mono-prenylated versions. wur.nl

Improved Antioxidant Properties : The presence of prenyl groups can increase steric hindrance, which helps to stabilize free radicals and enhance antioxidant activity. amazonaws.com

This derivatization strategy offers a promising avenue for developing this compound analogs with improved pharmacological profiles, particularly for antimicrobial applications. mdpi.comresearchgate.net

Computer-Aided Drug Design and Molecular Docking Studies

Computer-Aided Drug Design (CADD) encompasses a suite of computational tools that facilitate the drug discovery process by predicting how a molecule (ligand) will interact with a biological target, typically a protein or enzyme. ebi.ac.ukmdpi.com Molecular docking is a key CADD technique that simulates the binding of a ligand into the active site of a target, estimating the binding affinity and predicting the interaction patterns. eurekaselect.com

While specific docking studies on this compound are limited, extensive research on the closely related parent compound, Biochanin A, provides valuable insights into how this class of molecules interacts with various therapeutic targets. These in silico studies are instrumental in prioritizing candidates for synthesis and experimental validation. eurekaselect.com

Notable molecular docking studies involving Biochanin A have revealed:

Breast Cancer Targets : A study using density functional theory (DFT) and molecular docking found that Biochanin A exhibits a high binding affinity for the HER-2 breast cancer target protein, with a docking score of -9.2 kcal/mol. eurekaselect.com

Inflammation and Disease Targets : In a study based on network pharmacology, molecular docking simulations showed that Biochanin A had the highest binding affinity for the protein kinase AKT1 and the inflammatory cytokine TNF-α, suggesting its potential in treating conditions like endothelial dysfunction. nih.gov

These computational analyses provide a clear rationale for the observed biological activities of isoflavones and guide the design of new derivatives. eurekaselect.com By simulating how modifications might alter binding, CADD helps to rationalize SAR and accelerate the development of more potent and selective therapeutic agents. bioorganica.com.ua

CompoundProtein TargetAssociated ConditionPredicted Binding Affinity (Docking Score)
Biochanin AHER-2Breast Cancer-9.2 kcal/mol eurekaselect.com
Biochanin AAKT1Endothelial Dysfunction / CancerHigh nih.gov
Biochanin ATNF-αInflammation / Endothelial DysfunctionHigh nih.gov

Analytical Characterization and Quantification Methodologies

Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of Biochanin A-7-methyl ether, with each technique offering unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of this compound. By analyzing the chemical shifts (δ) in ¹H-NMR and ¹³C-NMR spectra, the positions of hydrogen and carbon atoms within the isoflavone (B191592) skeleton can be mapped.

¹H-NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the A and B rings, a characteristic singlet for the C2-proton of the isoflavone core, and sharp singlets for the two methoxy (B1213986) groups (-OCH₃) at the C7 and C4' positions. The C5-hydroxyl proton (-OH) signal would likely appear as a downfield singlet due to intramolecular hydrogen bonding with the C4-carbonyl group.

¹³C-NMR: The carbon spectrum would display signals corresponding to all 17 carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C4), the olefinic carbons of the C-ring, and the aromatic carbons of the A and B rings. The carbons bearing the methoxy groups (C7 and C4') would be clearly identifiable, as would the two methoxy carbons themselves.

The following table presents typical ¹³C-NMR chemical shifts for the isoflavone skeleton based on data from related compounds, providing an approximate reference for this compound.

Carbon AtomExpected Chemical Shift (δ, ppm)
C-2~153-155
C-3~122-124
C-4~175-177
C-4a~105-107
C-5~162-164
C-6~98-100
C-7~163-165
C-8~93-95
C-8a~157-159
C-1'~123-125
C-2', C-6'~130-132
C-3', C-5'~114-116
C-4'~159-161
7-OCH₃~55-57
4'-OCH₃~55-57

Note: Data are estimated based on general values for 5,7-dihydroxy-4'-methoxyisoflavones and related structures.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental formula (C₁₇H₁₄O₅). The expected exact mass for the neutral molecule is 298.0841 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would have an m/z (mass-to-charge ratio) of approximately 299.0914.

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments reveal characteristic structural motifs. For isoflavones, common fragmentation pathways include the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring, and losses of small neutral molecules like carbon monoxide (CO) and methyl radicals (•CH₃).

For an isomer with the same molecular formula, 5-hydroxy-6,7-dimethoxyflavone, the protonated molecule [M+H]⁺ is observed at m/z 299.0914. nih.gov Key fragments are typically observed following the loss of a methyl group ([-CH₃]; m/z ~284) and subsequent loss of carbon monoxide ([-CO]; m/z ~256). nih.gov These fragmentation patterns are instrumental in distinguishing between different isoflavone isomers.

IonDescriptionExpected m/z
[M+H]⁺Protonated Molecular Ion299.09
[M+H-CH₃]⁺Loss of a methyl radical284.07
[M+H-CH₃-CO]⁺Subsequent loss of carbon monoxide256.06

Note: Fragmentation data based on the analysis of isomeric compounds such as Mosloflavone. nih.gov

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is characteristic of molecules with conjugated systems of double bonds. The isoflavone scaffold of this compound contains two key chromophores: the A-ring benzoyl system and the B-ring cinnamoyl system. This typically results in two major absorption bands.

Band I: Appears at a longer wavelength, generally between 300 and 340 nm, and is associated with the cinnamoyl system (B-ring and C-ring).

Band II: Appears at a shorter wavelength, typically between 240 and 270 nm, and is attributed to the benzoyl system (A-ring).

For the structurally similar 5,7-dihydroxy-3',4'-dimethoxyflavone, absorption maxima (λmax) have been recorded at 337 nm and 262 nm, which is consistent with the expected profile for a flavonoid structure. researchgate.net The exact positions of these bands for this compound can be influenced by solvent polarity and the substitution pattern on the rings.

Absorption BandWavelength Range (λmax)Associated Chromophore
Band I~300-340 nmB-ring Cinnamoyl System
Band II~240-270 nmA-ring Benzoyl System

Note: Wavelength ranges are typical for isoflavones and supported by data from analogous flavones. researchgate.net

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Based on spectra of related isoflavones, the following peaks can be anticipated:

O-H Stretch: A broad band in the region of 3000-3400 cm⁻¹, characteristic of the hydroxyl group at C5, which is involved in intramolecular hydrogen bonding with the C4-carbonyl.

C-H Stretch: Signals for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxy groups appears just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1650-1660 cm⁻¹ corresponding to the γ-pyrone carbonyl group.

C=C Stretch: Aromatic C=C double bond stretching vibrations are expected in the 1450-1620 cm⁻¹ region.

C-O Stretch: Strong bands corresponding to the aryl-alkyl ether linkages of the methoxy groups and the pyran ring ether are expected in the 1050-1250 cm⁻¹ region.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
5-HydroxylO-H Stretch (chelated)~3000-3400 (broad)
CarbonylC=O Stretch~1650-1660 (strong)
Aromatic RingsC=C Stretch~1450-1620
Ether LinkagesC-O Stretch~1050-1250 (strong)

Note: Wavenumbers are based on typical values for isoflavones and related phenolic compounds.

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of isoflavones. When coupled with a UV detector (HPLC-UV) or a mass spectrometer (HPLC-MS), it provides a robust platform for both qualitative and quantitative analysis.

A typical analytical method for this compound would involve:

Stationary Phase: A reversed-phase C18 column is most commonly used, offering excellent separation for moderately polar compounds like isoflavones.

Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid to improve peak shape) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile (B52724) or methanol).

Detection:

HPLC-UV: Detection is usually performed at one of the compound's absorption maxima, often around 260 nm (Band II), where many isoflavones exhibit strong absorbance, ensuring high sensitivity.

HPLC-MS: For higher selectivity and sensitivity, especially in complex biological matrices, a mass spectrometer is used as the detector. Quantification is often performed in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, tracking the m/z of the [M+H]⁺ ion (299.1) and one or more of its characteristic fragment ions.

The development of a validated HPLC method requires optimization of these parameters to achieve good resolution, symmetric peak shape, and a linear response over a specific concentration range.

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient
Flow Rate0.8 - 1.2 mL/min
UV Detection~260 nm
MS DetectionESI⁺; Monitoring m/z 299.1 → fragments

Note: These conditions represent a standard starting point for method development for isoflavone analysis.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a potent analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of isoflavones like this compound, which possess low volatility, GC-MS is typically employed following a derivatization step to increase their volatility. mdpi.com The technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection power of mass spectrometry. uab.edu

In a typical GC-MS analysis, the derivatized sample is injected into the GC system, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a heated capillary column. nih.gov The column, often a DB-5MS or similar, has a stationary phase that interacts differently with various components of the sample, leading to their separation based on boiling points and polarity. As the separated compounds exit the column, they enter the mass spectrometer.

Inside the mass spectrometer, the molecules are ionized, commonly by electron impact (EI), which fragments them into characteristic patterns. These charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing the fragmentation pattern to spectral libraries. For quantification, specific ions characteristic of the analyte are monitored. nih.gov The high sensitivity and specificity of GC-MS make it a valuable tool for analyzing complex biological and food matrices. researchgate.net

Sample Preparation and Derivatization for Analysis

Effective sample preparation is critical for accurate GC-MS analysis of this compound, aiming to extract the analyte from its matrix and convert it into a form suitable for the instrument. The process generally involves extraction followed by a crucial derivatization step.

Extraction: The initial step involves extracting the isoflavones from the sample matrix. This is often accomplished using polar solvents such as methanol, ethanol, or acetonitrile, sometimes in combination with water. mdpi.com Techniques like liquid-liquid extraction (LLE) using solvents such as methyl tert-butyl ether are also employed to isolate the analytes. researchgate.net For samples where isoflavones may be present as conjugates (e.g., glucosides), an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is often performed to release the aglycone form before extraction. mdpi.comresearchgate.net

Derivatization: Due to the low volatility of isoflavones, derivatization is a mandatory prerequisite for GC-MS analysis. mdpi.com This chemical modification process converts the non-volatile analytes into more volatile and thermally stable derivatives. The most common method for isoflavones is silylation, which replaces the active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. mdpi.comnih.gov

A widely used silylation reagent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% trimethylchlorosilane (TMCS). mdpi.comresearchgate.net The derivatization reaction is typically performed by incubating the dried extract with the silylating reagent at an elevated temperature (e.g., 80°C for 30 minutes) to ensure complete reaction. mdpi.comresearchgate.net This process yields TMS derivatives of the isoflavones that are sufficiently volatile for GC analysis, allowing for sharp chromatographic peaks and reproducible results. thescipub.com

StepDescriptionReagents/SolventsConditions
Extraction Isolation of isoflavones from the sample matrix.Methanol, Ethanol, Acetonitrile, Methyl tert-butyl etherVaries by sample type
Hydrolysis (If needed) Enzymatic cleavage of conjugated forms.β-glucuronidase/arylsulfataseIncubation
Derivatization Conversion to volatile trimethylsilyl (TMS) derivatives.BSTFA + 1% TMCS80°C for 30 min

Method Validation Parameters (e.g., LOD, LOQ, recovery, linearity, precision, accuracy)

The validation of an analytical method ensures its reliability, reproducibility, and suitability for its intended purpose. For the quantification of this compound and related phytoestrogens by GC-MS, several key parameters are evaluated.

Linearity: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are generated by analyzing a series of standards at different concentrations. For a GC-MS method analyzing 21 phytoestrogens, including the related compound Biochanin A, excellent linearity was demonstrated with coefficients of determination (R²) greater than 0.99 for all analytes. mdpi.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. sepscience.com For the aforementioned multi-analyte GC-MS method, the LODs and LOQs for the 21 phytoestrogens were reported to be in the ranges of 0.2–20 ng/mL and 0.1–50 ng/mL, respectively. mdpi.com

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured is the recovery. For a validated GC-MS method for phytoestrogens, the accuracy was reported to be between 91.0% and 129.1%. mdpi.com

Precision: Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). A study reported intra-day precision for phytoestrogens between 2.2% and 7.9% RSD. mdpi.com

The table below summarizes the validation parameters from a comprehensive GC-MS method for the analysis of various phytoestrogens, including Biochanin A, which provides a strong reference for the expected performance of a method for this compound. mdpi.comresearchgate.net

ParameterPerformance MetricReported Value Range (for a 21 Phytoestrogen Panel including Biochanin A)
Linearity Coefficient of Determination (R²)> 0.99
Limit of Detection (LOD) Concentration0.2–20 ng/mL
Limit of Quantification (LOQ) Concentration0.1–50 ng/mL
Accuracy Recovery91.0–129.1%
Precision Intra-day Relative Standard Deviation (RSD)2.2–7.9%

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Mechanisms

Future research into Biochanin A-7-methyl ether is poised to uncover a more detailed landscape of its molecular interactions and biological effects. Current understanding identifies its general mode of action as involving interactions with estrogen receptors and the modulation of various signaling pathways that influence cellular proliferation and apoptosis. biosynth.com Its structural similarity to other isoflavones suggests an ability to affect enzymatic activities, particularly those involved in metabolic processes and the oxidative stress response. biosynth.com

A significant area for future investigation is the validation and exploration of specific molecular targets. One identified target for 7,4'-Dimethoxy-5-hydroxyisoflavone is the ATP-binding cassette sub-family G member 2 (ABCG2), a protein involved in multidrug resistance in cancer. ncats.io The compound acts as an inhibitor of this transport protein, suggesting a potential mechanism for sensitizing cancer cells to chemotherapeutic agents. ncats.ionih.gov

Further studies should aim to:

Deorphanize Targets: Employ high-throughput screening and proteomics to identify novel binding proteins and receptors beyond the estrogen receptor.

Elucidate Signaling Pathways: Investigate the downstream effects of this compound on key cellular signaling cascades, such as MAPK, PI3K/Akt, and NF-κB, which are implicated in inflammation and cancer.

Comparative Mechanistic Studies: Analyze the differences in biological activity between this compound and its parent compound, Biochanin A, to understand the specific role of the 7-methyl group in target binding and efficacy.

Potential Biological Targets and Mechanisms of this compound
Potential Target/MechanismObserved or Hypothesized EffectArea for Future Research
Estrogen ReceptorsPhytoestrogenic activity, modulation of hormone-related pathways. biosynth.comDetermine binding affinity and selectivity for ERα vs. ERβ.
ATP-binding cassette sub-family G member 2 (ABCG2)Inhibition of transporter function. ncats.ioInvestigate the potential to reverse multidrug resistance in cancer models.
Enzymes in Metabolic PathwaysInfluence on enzymatic activity. biosynth.comIdentify specific enzymes (e.g., cytochrome P450s) and quantify the modulatory effects.
Oxidative Stress PathwaysAntioxidative properties. biosynth.comElucidate effects on Nrf2 activation and antioxidant enzyme expression.

Investigation of Synergistic Effects with Other Bioactive Compounds

A critical and underexplored area of research is the potential for this compound to act synergistically with other compounds. The scientific literature currently lacks specific studies on the synergistic interactions of this particular isoflavone (B191592). However, research on the parent compound, Biochanin A, has demonstrated synergistic anticancer effects when combined with conventional chemotherapy drugs like 5-fluorouracil (B62378) and temozolomide. nih.gov

This provides a strong rationale for future investigations into the combination effects of this compound. Key research avenues should include:

Combination with Chemotherapeutics: Given its inhibitory effect on the ABCG2 drug efflux pump, studies combining this compound with chemotherapy agents that are substrates of this transporter are highly warranted. ncats.io Such combinations could potentially lower the required therapeutic dose of the cytotoxic drug, thereby reducing side effects.

Pairing with Other Phytochemicals: Investigating combinations with other natural compounds, such as curcumin, resveratrol, or quercetin, could reveal synergistic effects on anti-inflammatory or antioxidant pathways.

Antimicrobial Synergy: Exploring its use alongside conventional antibiotics or antifungals to determine if it can enhance their efficacy or overcome microbial resistance mechanisms.

The lack of data in this area represents a significant research gap, and systematic investigation into these potential synergistic relationships is essential for translating this compound into more effective therapeutic strategies.

Advancements in Synthesis and Production Methods

Currently, this compound is primarily sourced through extraction and purification from natural plant materials, particularly from species within the Fabaceae family. biosynth.com Methodologies developed for isolating its parent compound, Biochanin A, such as using macroporous resins followed by flash chromatography, offer a viable and scalable approach for its production from natural sources like Dalbergia odorifera. researchgate.net

However, for ensuring high purity, scalability, and structural modification, chemical synthesis provides a crucial alternative. While specific synthetic routes for this compound are not extensively detailed, established methods for synthesizing structurally related isoflavones and flavones can be readily adapted. koreascience.krmdpi.com A plausible synthetic strategy would involve several key steps:

Starting Material Selection: Beginning with a functionalized acetophenone, such as 2,4,6-trihydroxyacetophenone. koreascience.kr

Protection and Methylation: Selective protection of hydroxyl groups followed by methylation to install the methoxy (B1213986) groups at the desired positions (C7 and C4').

Ring Formation: Reaction with an appropriate benzaldehyde (B42025) derivative and subsequent cyclization to form the isoflavone core.

Deprotection: Removal of protecting groups to yield the final product.

Comparison of Production Methods for this compound
MethodDescriptionAdvantagesChallenges
Natural ExtractionIsolation and purification from plant sources (e.g., Fabaceae family). biosynth.com"Green" and sustainable sourcing.Yield variability, complex purification, potential for impurities.
Chemical SynthesisMulti-step organic synthesis from chemical precursors. koreascience.krmdpi.comHigh purity, scalability, allows for analog creation.Use of potentially hazardous reagents, may require process optimization.

Future advancements will likely focus on optimizing synthetic yields, developing more environmentally friendly ("green") chemistry approaches, and exploring biocatalytic methods using enzymes or engineered microorganisms for more sustainable production.

Application in Nutraceutical and Pharmaceutical Development

The known biological activities of this compound position it as a promising candidate for both the nutraceutical and pharmaceutical industries. Its potential applications are rooted in its antioxidative, anti-inflammatory, and phytoestrogenic properties. biosynth.com

Nutraceutical Development: In the nutraceutical sector, this compound could be formulated into dietary supplements or functional foods. Its potential applications could target:

Hormonal Balance: Due to its phytoestrogenic nature, it could be included in supplements aimed at supporting hormonal health. biosynth.com

Cardiovascular Health: Its potential role in managing cardiovascular conditions makes it a candidate for heart health formulations. biosynth.com

Bone Health: Research into its efficacy for conditions like osteoporosis suggests its potential use in supplements for maintaining bone density. biosynth.com

General Wellness: As an antioxidant, it could be incorporated into products designed to combat oxidative stress.

Pharmaceutical Development: The most compelling avenue for pharmaceutical development lies in its potential to overcome multidrug resistance in oncology. As an inhibitor of the ABCG2 transporter, this compound could be developed as an adjuvant therapy to be administered alongside conventional anticancer drugs. ncats.io A study on the structurally similar 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) demonstrated a potent reversal of drug resistance mediated by the related BCRP/ABCG2 protein. nih.gov This highlights a clear and promising translational path for this compound. Further pharmaceutical research would involve lead optimization to enhance its potency and pharmacokinetic properties for use as a drug resistance reversal agent.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Biochanin A-7-methyl ether in plant extracts?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) is the gold standard for identification and quantification. For example, metabolite profiling in Puerariae Radix used HPLC and MS to distinguish this compound from structurally similar isoflavones like 3'-methoxydaidzein . Validation should include retention time matching with pure standards and spectral comparison (e.g., UV absorption at 260–280 nm for isoflavones) .

Q. How can researchers validate the purity of synthesized this compound?

Purity assessment requires a combination of chromatographic (HPLC, TLC) and spectroscopic methods. For instance, compound characterization in Red Clover Extract studies confirmed purity using melting point analysis, NMR (e.g., δ 8.3 ppm for the aromatic proton), and MS (m/z 284.26 [M+H]⁺) . Residual solvents or byproducts should be quantified via gas chromatography (GC) or elemental analysis .

Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?

Established cell lines like MCF-7 (breast cancer) and BV2 (microglial) are widely used. For anti-inflammatory studies, LPS-stimulated BV2 cells can assess inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA or qPCR . In cancer research, MCF-7 proliferation assays (e.g., MTT or BrdU) evaluate growth inhibition, with IC₅₀ values typically ranging from 10–50 μM depending on metabolic activity .

Q. What are the key metabolic pathways affecting this compound’s activity in mammalian systems?

Phase II metabolism (sulfation, glucuronidation) significantly modulates its bioavailability. In MCF-7 cells, this compound is metabolized to genistein (m/z 270) and polar sulfated derivatives (m/z 350–380), which alter cellular uptake and potency . Researchers should include metabolic inhibitors (e.g., sulfatase inhibitors) in experimental designs to isolate parent compound effects .

Q. How should researchers standardize experimental conditions for reproducibility in this compound studies?

Protocols must specify solvent controls (e.g., DMSO concentration ≤0.1%), cell passage numbers, and serum-free pre-incubation periods to minimize variability. For example, anti-inflammatory assays in BV2 cells used 24-hour pretreatment with this compound (1–50 μM) before LPS challenge . Batch-to-batch compound variability can be addressed via NMR fingerprinting .

Advanced Research Questions

Q. How can conflicting data on this compound’s growth inhibitory effects in different cell models be resolved?

Discrepancies often arise from cell-specific metabolism. In MCF-7 cells, bioactivation via demethylation to genistein enhances growth inhibition, whereas normal mammary epithelial (HME) cells lack this metabolic capacity, reducing potency . Researchers should compare metabolite profiles (e.g., LC-MS/MS) across models and use genetic knockouts (e.g., CYP1A2 silencing) to clarify mechanisms .

Q. What experimental strategies can elucidate the dual role of this compound in MAPK and TGF-β/Smad2 signaling?

Co-treatment with pathway-specific inhibitors (e.g., SB203580 for p38 MAPK or LY2109761 for TGF-β receptor) can decouple signaling effects. In cerebral ischemia models, this compound reduced Smad2 phosphorylation (western blot) and leukocyte migration (intravital microscopy), suggesting cross-talk between pathways. Dual-reporter assays (e.g., luciferase for Smad2 and ERK activity) are recommended .

Q. How can researchers optimize this compound delivery for in vivo neuroprotection studies?

Pharmacokinetic studies using Evans blue tracer in mice showed that intraperitoneal administration (10–20 mg/kg) achieves sufficient blood-brain barrier penetration to reduce infarct volume by 40–60% . Nanoformulations (e.g., liposomes) or co-administration with absorption enhancers (e.g., piperine) may improve bioavailability .

Q. What statistical approaches are critical for analyzing dose-dependent responses in this compound studies?

Non-linear regression (e.g., log[inhibitor] vs. response curves) is essential for calculating IC₅₀/EC₅₀ values. For complex datasets (e.g., cytokine arrays), multivariate analysis (PCA or hierarchical clustering) can identify correlated endpoints. In anti-inflammatory studies, ANOVA with Tukey’s post-hoc test validated dose-dependent suppression of TNF-α (p < 0.001) .

Q. How should researchers address sex/gender differences in preclinical studies of this compound?

The SAGER guidelines recommend including both sexes in animal models and reporting hormonal status (e.g., ovariectomized vs. intact females). For example, phytoestrogen effects may vary with estrogen receptor expression levels, necessitating qPCR or immunohistochemistry for ER-α/β in tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.